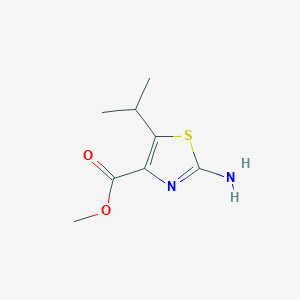

Methyl 2-amino-5-isopropylthiazole-4-carboxylate

描述

Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a heterocyclic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is characterized by a thiazole ring substituted with an amino group, an isopropyl group, and a carboxylate ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate typically involves the cyclization of appropriate thioamide and α-haloketone precursors. One common method includes the reaction of 2-amino-5-isopropylthiazole with methyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions

Methyl 2-amino-5-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Nitro derivatives of the thiazole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

Antimicrobial Activity

One of the most significant applications of methyl 2-amino-5-isopropylthiazole-4-carboxylate is its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research has indicated that derivatives of thiazole compounds can inhibit the growth of M. tuberculosis, with some exhibiting a minimum inhibitory concentration (MIC) as low as 0.06 µg/ml. This suggests that methyl 2-amino-5-benzylthiazole-4-carboxylate, a derivative, is more effective than traditional antitubercular drugs such as TLM (tetracycline-like molecule) and INH (isoniazid) .

Case Study: Antitubercular Agents

- Compound: Methyl 2-amino-5-benzylthiazole-4-carboxylate

- MIC: 0.06 µg/ml

- Comparison: More effective than TLM (13 µg/ml) and INH (0.25 µg/ml)

This indicates the potential for developing new anti-tubercular agents based on this scaffold, which can lead to more effective treatment options for tuberculosis .

Synthesis and Derivative Development

The synthesis of this compound has been optimized to produce various derivatives that may enhance biological activity. A notable synthetic route involves using acetoacetic ester and N-bromosuccinimide in a one-pot reaction that simplifies the bromination and cyclization processes, yielding high purity products suitable for biological testing .

Table: Synthetic Methods Overview

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Acetoacetic ester, N-bromosuccinimide | Ice bath, water/THF | Intermediate thiazole salt |

| 2 | Thiourea derivatives | Heating (80–90°C) | Target compound synthesis |

This method not only facilitates the production of this compound but also allows for the exploration of various substituents on the thiazole ring, potentially leading to compounds with improved pharmacological profiles .

Potential in Drug Discovery

The structural features of this compound make it a promising candidate in drug discovery. The thiazole ring system is known for its diverse biological activities, including antitumor and antiviral properties. Research into thiazole derivatives has shown that they can interact with various biological targets, making them valuable in the search for new therapeutic agents .

Case Study: Antitumor Activity

Research has indicated that certain thiazole derivatives exhibit significant antitumor activity, suggesting that this compound could be explored further in cancer therapeutics .

Biocompatibility and Biodegradability

Another area of interest is the biocompatibility and biodegradability of thiazole compounds in biomedical applications. Studies have shown that biodegradable polymers containing thiazole derivatives can be used in drug delivery systems and tissue engineering due to their favorable interactions with biological tissues .

Table: Biocompatibility Studies Overview

| Study Focus | Material Used | Findings |

|---|---|---|

| Drug Delivery | Thiazole derivatives in polymers | Enhanced biocompatibility and controlled release |

| Tissue Engineering | Biodegradable scaffolds | Improved cell attachment and proliferation |

These findings underline the versatility of this compound not only as a therapeutic agent but also as a component in advanced biomaterials.

作用机制

The mechanism of action of Methyl 2-amino-5-isopropylthiazole-4-carboxylate is not fully elucidated. its biological activity is thought to involve interactions with specific enzymes and receptors in microbial cells, leading to inhibition of essential biochemical pathways. The thiazole ring is known to interact with various molecular targets, contributing to its antimicrobial properties .

相似化合物的比较

Similar Compounds

- Methyl 2-amino-5-bromothiazole-4-carboxylate

- Methyl 2-amino-5-chlorothiazole-4-carboxylate

- Methyl 2-amino-5-propylthiazole-4-carboxylate

- Methyl 2-amino-5-methylthiazole-4-carboxylate

Uniqueness

Methyl 2-amino-5-isopropylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability compared to other similar compounds.

生物活性

Methyl 2-amino-5-isopropylthiazole-4-carboxylate (MIPT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

MIPT belongs to the thiazole family of compounds, characterized by a five-membered ring containing sulfur and nitrogen. Its chemical formula is , and it exhibits both hydrophilic and lipophilic characteristics due to the presence of amino and isopropyl groups.

The biological activity of MIPT is primarily attributed to its interaction with specific enzymes and receptors within microbial cells. The thiazole ring structure is known to engage with various molecular targets, inhibiting essential biochemical pathways crucial for microbial survival.

Antimicrobial Activity

MIPT has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis . For instance, related thiazole derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml against M. tuberculosis H37Rv , suggesting a promising avenue for developing new anti-tubercular agents .

Anticancer Properties

Recent research highlights MIPT's potential as an anticancer agent. It has been classified alongside monastrol-type agents that disrupt mitotic processes in cancer cells. In vitro studies have demonstrated that MIPT can induce cell death in cancer cell lines through mechanisms that involve the inhibition of mitotic kinesins, leading to multipolar spindle formation and aberrant cell division .

Case Study: Cytotoxicity Evaluation

A comparative study on the cytotoxic effects of MIPT against various cancer cell lines revealed significant reductions in cell viability at concentrations around 50 µM. For example, one study reported that certain thiazole derivatives led to cell viability rates dropping below 6.79% in cancer cells compared to normal cells . This indicates a selective toxicity profile that could be advantageous in therapeutic applications.

Table 1: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-5-isopropylthiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminothiazol-4(5H)-one derivatives and appropriate carbonyl precursors. A typical procedure involves refluxing 2-aminothiazol-4(5H)-one with a substituted aldehyde (e.g., 3-formyl-indole derivatives) in acetic acid with sodium acetate as a catalyst. Reaction optimization includes varying temperature (80–120°C), solvent polarity (acetic acid vs. DMF), and catalyst loading (1–3 equivalents of sodium acetate). Yield improvements are often achieved by recrystallization from DMF/acetic acid mixtures .

Q. How is this compound characterized structurally?

- Methodological Answer : Key characterization methods include:

- NMR : H and C NMR to confirm substituent positions and isopropyl group integration.

- X-ray crystallography : Using SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement) to resolve bond angles and torsional strain in the thiazole ring .

- IR spectroscopy : To identify carboxylate (C=O stretch at ~1700 cm) and amine (N-H stretch at ~3300 cm) functional groups .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS is used for purity validation. Melting point analysis (e.g., capillary method) and elemental analysis (C, H, N, S) provide complementary data. For crystalline samples, X-ray powder diffraction (XRPD) ensures polymorphic consistency .

Advanced Research Questions

Q. How can conformational analysis of the thiazole ring inform reactivity studies?

- Methodological Answer : The thiazole ring’s puckering amplitude and phase angles can be quantified using Cremer-Pople coordinates derived from X-ray data. Computational tools (e.g., Gaussian for DFT calculations) model ring distortion effects on electronic properties, such as HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic reactivity at the 4-carboxylate position .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects in solution vs. solid-state rigidity. Molecular dynamics simulations (e.g., AMBER) can model solution-phase conformers. Redundant NMR experiments (NOESY, ROESY) validate spatial proximity of substituents, while Hirshfeld surface analysis of X-ray data identifies intermolecular interactions influencing crystallographic packing .

Q. How can synthetic pathways be modified to enhance regioselectivity in thiazole functionalization?

- Methodological Answer : Regioselective alkylation at the 5-isopropyl position is achieved via protecting group strategies (e.g., Boc for the 2-amino group). Transition metal catalysis (e.g., Pd-catalyzed cross-coupling) enables C-H activation at the 4-carboxylate site. Solvent effects (polar aprotic vs. protic) and temperature gradients (slow cooling during crystallization) further refine selectivity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Thiazole derivatives are screened for enzyme inhibition (e.g., kinase assays using ADP-Glo™) or antiproliferative activity (MTT assay in cancer cell lines). Dose-response curves (IC) and structure-activity relationship (SAR) models guide lead optimization. For example, substituent effects at the 5-isopropyl group correlate with cytotoxicity in HT-29 colon cancer cells .

Q. How do storage conditions impact compound stability?

- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) identify degradation pathways. Accelerated aging via LC-MS detects hydrolysis of the methyl ester to the carboxylic acid. Storage at -20°C in amber vials with desiccants (silica gel) minimizes photolytic and oxidative degradation .

属性

IUPAC Name |

methyl 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJDFNBFDCUMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353264 | |

| Record name | Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81569-25-7 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(1-methylethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81569-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。